(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one
Description
Properties
IUPAC Name |
(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-14-11-19(26)8-10-21(14)27-15(2)12-23(29)17-5-9-22-20(13-17)24(30-28-22)16-3-6-18(25)7-4-16/h3-13,27H,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPFSJXFKFXMZ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)N/C(=C\C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one, commonly referred to as compound 861212-89-7, is a synthetic organic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.41 g/mol. The compound features a complex structure comprising an aniline derivative and a benzisoxazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.41 g/mol |
| CAS Number | 861212-89-7 |
| Density | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors such as 4-fluoro-2-methylaniline and appropriate benzisoxazole derivatives. The method includes reactions that facilitate the formation of the double bond characteristic of the butenone structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study showed that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating potent activity against this type of cancer .
The mechanism through which this compound exerts its biological effects includes:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Effects
In addition to its anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokine production in activated macrophages, which could be beneficial in treating inflammatory diseases .
Case Study 1: Breast Cancer
A recent study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors reported morphological changes consistent with apoptosis upon treatment.
Case Study 2: Inflammatory Response
In another study focusing on inflammatory responses, the compound was tested on LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Key Steps in Synthesis:
- Formation of the Benzisoxazole Ring : The benzisoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 4-fluoro-2-methylaniline group is achieved through nucleophilic substitution methods.
- Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure the desired stereochemistry.
Recent studies have demonstrated that (Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one exhibits significant biological activities, particularly in cancer research.
Anticancer Properties
The compound has shown promising results in vitro against various cancer cell lines. For example, it was evaluated by the National Cancer Institute (NCI) and demonstrated a notable inhibition of cell growth across multiple tumor types. The mean GI50 values indicate effective cytotoxicity, suggesting its potential as an anticancer agent .
Case Studies
Several case studies highlight the compound's applications:
- In Vitro Studies : In a study published in Molecules, this compound was tested against a panel of human cancer cell lines, showing an average growth inhibition rate of 12.53% at a concentration of .
- Structure–Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that enhance the compound's activity against cancer cells. Modifications to the benzisoxazole and aniline components have been explored to improve potency and selectivity .
Potential Therapeutic Uses
Given its biological activity, this compound may have applications beyond oncology:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further exploration in infectious disease contexts .
- Neurological Applications : Due to its structural similarity to known neuroactive compounds, there is potential for investigation into its effects on neurological disorders .
Comparison with Similar Compounds
Key Features :
- Fluorine atoms at the 4-position of both the anilino and benzisoxazole groups enhance lipophilicity and metabolic stability.
Comparison with Structural Analogs
Structural Modifications and Heterocyclic Cores
The following table summarizes key structural differences between the target compound and analogs from the literature:
Electronic and Steric Effects
- Fluorine Position: The target compound’s 4-fluoro-2-methylanilino group provides ortho-methyl steric hindrance, which may hinder rotational freedom and enhance binding selectivity compared to analogs with para-fluoroanilino groups (e.g., ).
Physicochemical Properties (Inferred)
- Solubility : Sulfonamide-containing analogs () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s benzisoxazole may reduce solubility.
- Stability: The (Z)-configured enone in all compounds is stabilized by conjugation, but steric bulk in the target compound may reduce isomerization risk.
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one?
Answer:
The compound can be synthesized via condensation reactions between pyrazole derivatives and fluorinated aniline precursors. A common approach involves refluxing reactants in glacial acetic acid with anhydrous sodium acetate as a catalyst. Key steps include:
- Reaction Optimization : Monitor progression via TLC (20% ethyl acetate/hexane) to ensure completion (~7 hours under reflux) .
- Purification : Precipitate the product in ice-cold water, followed by recrystallization in ethanol (yield: ~85%) .
- Structural Validation : Confirm the (Z)-configuration using IR, NMR, and X-ray crystallography to resolve stereochemical ambiguities .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in fluorinated enaminone derivatives?
Answer:
Single-crystal X-ray analysis provides atomic-level insights into bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Hydrogen Bonding : The carbonyl group forms N–H⋯O and O–H⋯O interactions, creating fused S(6) rings that stabilize the crystal lattice .
- Data Parameters : Use high-resolution data (e.g., R factor < 0.05, data-to-parameter ratio > 15) collected at 100 K to minimize thermal motion artifacts .
Table 1: Crystallographic Data for a Related Compound
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.047 |
| Temperature (K) | 100 |
| H-bond length (Å) | 2.05–2.12 |
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Advanced: What strategies address contradictions in published crystallographic data for benzisoxazole derivatives?
Answer:
- Validation : Cross-check unit cell parameters and hydrogen-bonding motifs against corrected datasets (e.g., corrigenda for misassigned substituents) .
- Computational Refinement : Use density functional theory (DFT) to optimize geometry and compare with experimental data .
- Peer Review : Replicate synthesis and crystallization conditions to verify reproducibility .
Advanced: How do fluorinated substituents influence the compound’s reactivity and intermolecular interactions?
Answer:
- Electronic Effects : Fluorine atoms withdraw electron density, stabilizing the enaminone moiety and enhancing resistance to hydrolysis.
- Crystal Packing : Fluorine’s van der Waals radius (1.47 Å) promotes dense molecular packing, as seen in related benzoxazole derivatives .
- Bioactivity : Fluorination may enhance binding to hydrophobic enzyme pockets, though this requires validation via molecular docking studies .
Basic: What experimental design considerations are critical for studying the enaminone moiety’s reactivity?
Answer:
- Solvent Selection : Use aprotic solvents (e.g., DMF) to prevent nucleophilic attack on the carbonyl group.
- pH Control : Maintain mild acidity (pH 4–6) to stabilize the enaminone tautomer .
- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or mass spectrometry .
Advanced: Can computational methods predict biological activity for fluorinated benzisoxazole derivatives?
Answer:
- Docking Simulations : Use software like AutoDock to model interactions with targets (e.g., GABA receptors) based on structural analogs .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with activity metrics (IC50, Ki) .
- Limitations : Validate predictions with in vitro assays, as steric effects from the benzisoxazole ring may alter binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
